![molecular formula C14H10ClFO3 B2993102 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid CAS No. 938357-14-3](/img/structure/B2993102.png)

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10ClFO3 and a molecular weight of 280.68 . It is used for proteomics research .

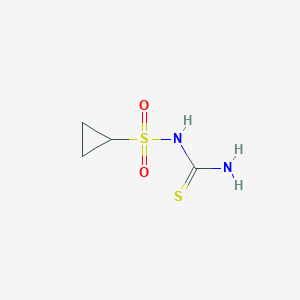

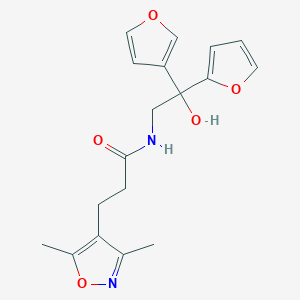

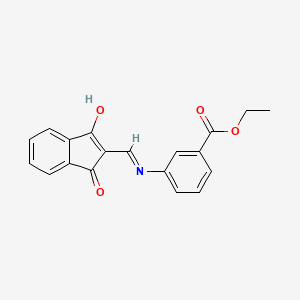

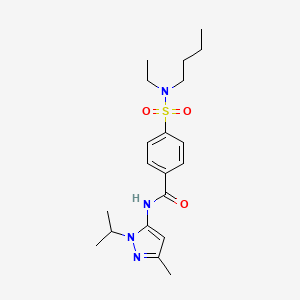

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro group and a benzyloxy group, which is further substituted with a fluoro group . The benzyloxy group is attached to the carboxylic acid group on the benzene ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.68 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the available resources.Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the potential of benzimidazole derivatives, including those structurally related to 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid, as potent antimicrobial agents. A study by Fang et al. (2016) synthesized a series of 5-fluorouracil benzimidazoles, revealing their good to strong antibacterial and antifungal activities against various strains, including Saccharomyces cerevisiae, MRSA, and Bacillus proteus. These compounds, particularly a 3-fluorobenzyl benzimidazole derivative, showed remarkable activities, attributed to their ability to intercalate into DNA and possibly block DNA replication (Fang et al., 2016).

Catalysts for Synthesis

The versatility of halogen-substituted benzoic acids as catalysts or building blocks in the synthesis of various heterocyclic compounds is well-documented. For instance, Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to this compound, in solid-phase synthesis to create diverse heterocyclic scaffolds. These scaffolds are crucial for drug discovery, highlighting the importance of such compounds in medicinal chemistry (Křupková et al., 2013).

Biomass Transformation Catalysts

The application of specific benzoic acid derivatives in biomass transformation processes has been explored, offering a sustainable method for producing valuable chemicals. Arias et al. (2016) discussed a catalytic process using zeolites to produce alkyl 5-benzyl-2-furoates from biomass-derived intermediates. This process represents a green chemistry approach to generating intermediates for fine chemicals, underscoring the role of such benzoic acid derivatives in environmental sustainability (Arias et al., 2016).

Structural and Electronic Studies

Benzoic acid derivatives, including this compound, are subjects of structural and electronic studies to understand their chemical properties better. Pramanik et al. (2019) conducted a crystallographic study on various benzoic acid derivatives, examining their intermolecular interactions, molecular electrostatic potential, and electronic structure. These studies provide insights into the compounds' reactivity and potential applications in material science (Pramanik et al., 2019).

Orientations Futures

Mécanisme D'action

Mode of Action

Benzylic compounds generally undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences can help optimize the use of this compound.

Propriétés

IUPAC Name |

5-chloro-2-[(2-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMIZRYPUJTRSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isobutyl-N-isopropyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2993023.png)

![N-(2-furylmethyl)-4-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2993024.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2993026.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2993029.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)

![(E)-3-(Furan-2-yl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2993033.png)

![4-(4-Methyl-2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2993035.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2993037.png)

![3-[(3-Chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2993040.png)

![10-(Cyclobutylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2993042.png)